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Compound of Interest

Compound Name: Cobalt(2+);diiodide;dihydrate

Cat. No.: B082627

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of cobalt(ll)
iodide dihydrate (Col2:2H20), a compound of interest in various chemical and pharmaceutical
research areas. Due to the limited availability of direct experimental data for the dihydrate form,
this guide presents expected spectroscopic data based on the known properties of analogous
cobalt(ll) halide hydrates. Detailed experimental protocols for obtaining UV-Vis and IR spectra
are also provided, alongside a structural representation of the coordination environment of the

cobalt(ll) ion.

Physicochemical Properties

Cobalt(ll) iodide and its hydrates are inorganic compounds with notable magnetic and
spectroscopic characteristics. The anhydrous form is hygroscopic and readily absorbs
atmospheric moisture to form hydrates. While the hexahydrate is well-documented, the
dihydrate represents a lower hydration state that can be crucial in specific synthetic and

formulation processes.
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Property Value

Chemical Formula Colz2:2H20

Molecular Weight 348.77 g/mol

Appearance Expected to be a colored crystalline solid
Solubility Soluble in water and polar organic solvents

UV-Vis Spectroscopy

The electronic spectrum of cobalt(ll) iodide dihydrate in the solid state is expected to be
dominated by d-d transitions of the Co2* ion. The coordination environment of the cobalt ion,
likely an octahedral or distorted octahedral geometry with iodide and water ligands, will dictate

the precise energies of these transitions.

Expected UV-Vis Absorption Maxima (Diffuse Reflectance)

Wavelength (Amax) Assignment Expected Appearance

A prominent band in the visible
~500 - 600 nm 4T1g(F) - *T1g(P) _

region

A weaker band in the near-
~1100 - 1300 nm 4T1ig(F) — 4T2g9(F)

infrared region

Note: The exact peak positions and intensities can vary depending on the specific coordination

geometry and crystal packing.

Experimental Protocol: Diffuse Reflectance UV-Vis
Spectroscopy

This method is suitable for obtaining UV-Vis spectra of solid powder samples.

 Instrument: A UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory

(e.g., an integrating sphere).
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» Reference Material: A high-reflectance material such as BaSOa4 or a calibrated Spectralon®
standard.

e Sample Preparation:

o Grind a small amount of the cobalt(ll) iodide dihydrate sample to a fine, uniform powder
using an agate mortar and pestle.

o The sample can be measured directly or diluted with the reference material (e.g., 1-10%
sample in BaSOa) to optimize signal intensity. The mixture should be thoroughly
homogenized.

e Measurement:
o Record a baseline spectrum of the reference material.

o Load the prepared sample into the sample holder and acquire the diffuse reflectance
spectrum over the desired wavelength range (e.g., 200-1400 nm).

o The instrument software can be used to convert the reflectance data to absorbance using
the Kubelka-Munk function, F(R) = (1-R)?/ 2R, where R is the reflectance.

Infrared (IR) Spectroscopy

The infrared spectrum of cobalt(ll) iodide dihydrate will provide information about the vibrational
modes of the water molecules of hydration and potentially the cobalt-oxygen and cobalt-iodide
bonds.

Expected IR Absorption Bands

Wavenumber (cm—?) Assignment

O-H stretching vibrations of coordinated water

3500 - 3000

molecules (v(O-H))

H-O-H bending vibration of coordinated water
1630 - 1600

molecules (8(H-O-H))
Below 600 Co-0O and Co-l stretching vibrations

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Note: The O-H stretching band is often broad due to hydrogen bonding within the crystal lattice.

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR Spectroscopy

ATR-IR is a convenient method for analyzing solid samples with minimal preparation.

 Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory (e.g., with a diamond or germanium crystal).

e Sample Preparation:

o Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g.,
isopropanol) and allowing it to dry completely.

o Place a small amount of the powdered cobalt(ll) iodide dihydrate sample directly onto the
ATR crystal.

e Measurement:

o

Apply pressure to the sample using the ATR pressure clamp to ensure good contact with
the crystal.

o

Record a background spectrum of the empty ATR crystal.

[¢]

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm™1,

[¢]

The spectrum is usually collected as an average of multiple scans (e.g., 16 or 32) to
improve the signal-to-noise ratio.

Structural Representation

The precise crystal structure of cobalt(ll) iodide dihydrate is not readily available in the
literature. However, based on known structures of related cobalt(ll) halide dihydrates, such as
CoCl2:2H20, a plausible coordination environment can be proposed. In such structures, the
cobalt(ll) ion is typically in an octahedral or distorted octahedral environment, coordinated to
both iodide ions and water molecules. The water molecules can act as bridging ligands, leading
to a polymeric structure.
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The following diagram illustrates a possible coordination environment around a central
cobalt(ll) ion in a simplified, hypothetical structure of cobalt(ll) iodide dihydrate.

Caption: A logical diagram of the plausible coordination of a central cobalt(ll) ion with iodide
and water ligands in cobalt(ll) iodide dihydrate.

 To cite this document: BenchChem. [Spectroscopic and Structural Characterization of
Cobalt(ll) lodide Dihydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b082627#spectroscopic-data-uv-vis-ir-for-cobalt-ii-
iodide-dihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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